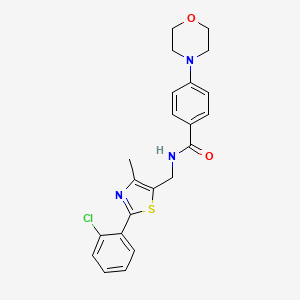![molecular formula C18H23N3O3 B3009496 N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 850652-27-6](/img/structure/B3009496.png)
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in the papers offer insights into the possible characteristics and activities of such molecules.
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step organic reactions. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides involves a sequence of reactions starting from specific precursors and includes steps such as acetylation and cyclization . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide would also require careful selection of starting materials and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as NMR and LC-MS, as well as X-ray crystallography . These techniques allow for the determination of the molecular conformation, crystal system, and unit cell parameters. For example, N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide crystallizes with four molecules in the asymmetric unit, exhibiting a molecular conformation similar to other closely related acetanilides . This suggests that the molecular structure of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide could also be determined using these analytical methods.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including those that lead to the formation of hydrogen bonds, which are crucial for the stability and biological activity of the compounds. For instance, the crystal structure of some acetamide derivatives exhibits intermolecular N-H...O hydrogen bonds, which contribute to the stability of the crystal structure . The presence of substituents such as methyl groups can influence the reactivity and interaction of the amide group within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their thermodynamic and vibrational characteristics, can be investigated using quantum chemical and natural bond orbital (NBO) analyses . These studies can provide insights into the steric influence of substituents on the molecule and the intramolecular electronic interactions. The frontier molecular orbitals' energies can also be determined, which are relevant for understanding the compound's reactivity . Additionally, the safety pharmacology and anticonvulsant activity of some acetamide derivatives have been assessed, indicating their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Supramolecular Arrangements
The research by Graus et al. (2010) explores supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, which include compounds structurally related to N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. Their study highlights the influence of substituents on cyclohexane rings in supramolecular structures, particularly in the formation of dimers and ribbons (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Molecular Diversity and Reactivity
The work by Han et al. (2020) investigates the molecular diversity of triphenylphosphine-promoted reactions with compounds including diazaspiro derivatives. This research provides insight into the reactivity and potential applications of such compounds in synthetic chemistry, showcasing their utility in creating diverse molecular structures (Han, Zheng, Zhang, & Yan, 2020).
Novel Synthesis Approaches
Adib et al. (2008) describe an efficient synthesis method for certain diazaspiro derivatives, which could be relevant for N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. This method highlights the potential for innovative approaches to synthesizing complex molecular structures, potentially enhancing the accessibility and utility of these compounds in various research contexts (Adib, Sayahi, Ziyadi, Zhu, & Bijanzadeh, 2008).
Anticonvulsant Activity Evaluation
Kayal et al. (2022) conducted a study on the synthesis and evaluation of anticonvulsant activity of similar compounds. Although the specific compound was not directly studied, their research provides a framework for understanding how structural modifications in diazaspiro derivatives can influence their biological activity, particularly in the context of neurological disorders (Kayal, Severina, Tsyvunin, Zalevskyi, Shtrygol', Vlasov, Golovchenko, Kovalenko, & Georgiyants, 2022).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-6-7-14(13(2)10-12)19-15(22)11-21-16(23)18(20-17(21)24)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNJYGSTNVWKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)
![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)





![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)


![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)
![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)